molecular formula C9H12O B14325733 Cyclohexene, 3-(2-propynyloxy)- CAS No. 104526-37-6

Cyclohexene, 3-(2-propynyloxy)-

Cat. No.: B14325733
CAS No.: 104526-37-6
M. Wt: 136.19 g/mol
InChI Key: CWXGQPOAIWXAQI-UHFFFAOYSA-N
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Description

Cyclohexene, 3-(2-propynyloxy)- is an organic compound with the molecular formula C9H12O. It is a derivative of cyclohexene, where a propynyloxy group is attached to the third carbon of the cyclohexene ring. This compound is characterized by its unique structure, which includes a six-membered cyclohexene ring and a propynyloxy substituent, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 3-(2-propynyloxy)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with propargyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the propynyloxy group on the cyclohexene ring.

Industrial Production Methods

In an industrial setting, the production of cyclohexene, 3-(2-propynyloxy)- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3-(2-propynyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the propynyloxy group to an allyloxy group.

    Substitution: Nucleophilic substitution reactions can replace the propynyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Epoxides, ketones.

    Reduction: Allyloxy derivatives.

    Substitution: Various substituted cyclohexenes.

Scientific Research Applications

Cyclohexene, 3-(2-propynyloxy)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexene, 3-(2-propynyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propynyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 3-(2-propenyl)-: Similar structure but with a propenyl group instead of a propynyloxy group.

    Cyclohexene, 3-(2-butynyloxy)-: Contains a butynyloxy group, differing in the length of the alkyne chain.

Uniqueness

Cyclohexene, 3-(2-propynyloxy)- is unique due to its specific propynyloxy substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications and research studies.

Properties

CAS No.

104526-37-6

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-prop-2-ynoxycyclohexene

InChI

InChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h1,4,6,9H,3,5,7-8H2

InChI Key

CWXGQPOAIWXAQI-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1CCCC=C1

Origin of Product

United States

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